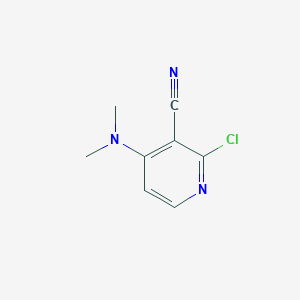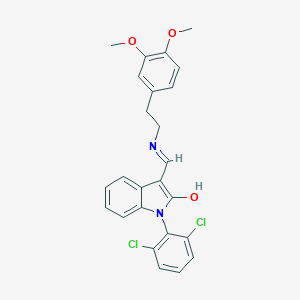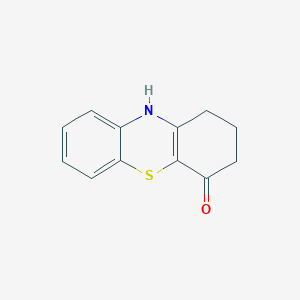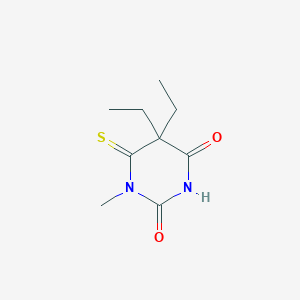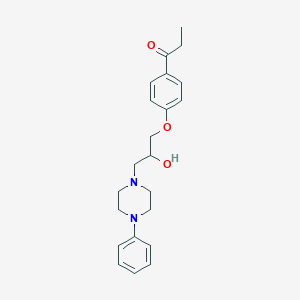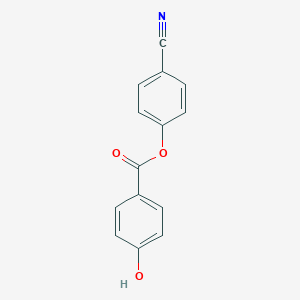
4-Cyanophenyl 4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 4-hydroxybenzoate, also known as CHB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of hydroxybenzoates and is characterized by its cyanophenyl group.
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 4-hydroxybenzoate varies depending on its application. In medicine, 4-Cyanophenyl 4-hydroxybenzoate has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, 4-Cyanophenyl 4-hydroxybenzoate has been found to scavenge free radicals and protect cells from oxidative damage. In agriculture, 4-Cyanophenyl 4-hydroxybenzoate inhibits the growth of fungi and bacteria by disrupting their cell membranes and interfering with their metabolic processes. In materials science, 4-Cyanophenyl 4-hydroxybenzoate forms hydrogen bonds and π-π interactions with other molecules, resulting in the formation of functional materials with unique properties.
Biochemical and physiological effects
4-Cyanophenyl 4-hydroxybenzoate has been shown to have various biochemical and physiological effects in different systems. In vitro studies have demonstrated that 4-Cyanophenyl 4-hydroxybenzoate inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of arthritis and cancer. 4-Cyanophenyl 4-hydroxybenzoate has also been found to scavenge free radicals and protect cells from oxidative damage, which may contribute to its anti-inflammatory and antioxidant properties. In vivo studies have shown that 4-Cyanophenyl 4-hydroxybenzoate reduces the severity of arthritis and inhibits the growth of cancer cells in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Cyanophenyl 4-hydroxybenzoate in lab experiments include its low toxicity, high stability, and ease of synthesis. 4-Cyanophenyl 4-hydroxybenzoate can be synthesized in large quantities and purified to high purity, making it a cost-effective and reliable reagent for various applications. However, the limitations of using 4-Cyanophenyl 4-hydroxybenzoate in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and activity. In addition, 4-Cyanophenyl 4-hydroxybenzoate may interact with other molecules in complex biological systems, making it difficult to interpret its effects on specific pathways.
Zukünftige Richtungen
For the research on 4-Cyanophenyl 4-hydroxybenzoate include the development of new synthetic methods, the exploration of its potential applications in other fields, and the elucidation of its mechanism of action in complex biological systems. New synthetic methods may improve the yield and purity of 4-Cyanophenyl 4-hydroxybenzoate and enable the synthesis of analogs with enhanced activity and selectivity. The potential applications of 4-Cyanophenyl 4-hydroxybenzoate in other fields such as energy storage and sensing should be explored. The mechanism of action of 4-Cyanophenyl 4-hydroxybenzoate in complex biological systems should be further investigated using advanced techniques such as proteomics and metabolomics.
Synthesemethoden
The synthesis of 4-Cyanophenyl 4-hydroxybenzoate involves the reaction of 4-hydroxybenzoic acid with cyanobenzene in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of 4-Cyanophenyl 4-hydroxybenzoate. The yield and purity of the product can be enhanced by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 4-hydroxybenzoate has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Cyanophenyl 4-hydroxybenzoate has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of diseases such as arthritis and cancer. In agriculture, 4-Cyanophenyl 4-hydroxybenzoate has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, 4-Cyanophenyl 4-hydroxybenzoate has been utilized as a building block for the synthesis of functional materials such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
70568-47-7 |
|---|---|
Produktname |
4-Cyanophenyl 4-hydroxybenzoate |
Molekularformel |
C14H9NO3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C14H9NO3/c15-9-10-1-7-13(8-2-10)18-14(17)11-3-5-12(16)6-4-11/h1-8,16H |
InChI-Schlüssel |
XAZYJGRIISZODM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
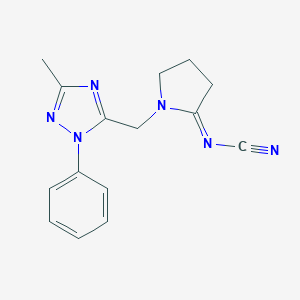
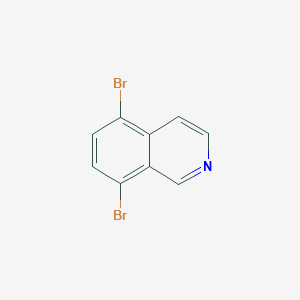
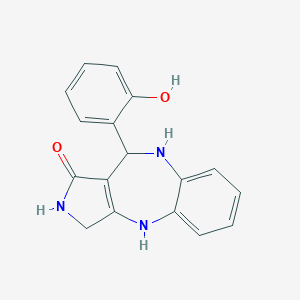
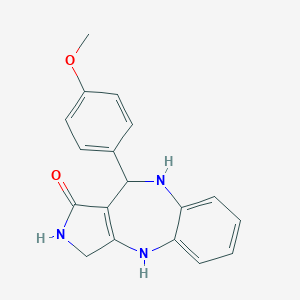
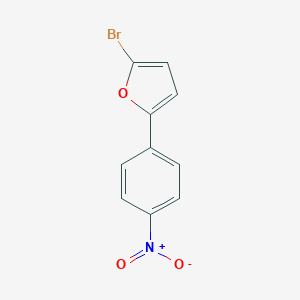
![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)
![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)
